N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c18-25(23,24)13-7-5-12(6-8-13)9-10-19-17(22)16-14-3-1-2-4-15(14)20-11-21-16/h5-8,11H,1-4,9-10H2,(H,19,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUWAOBGKFHSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-sulfamoylphenyl ethylamine with a quinazoline derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its antimicrobial properties, it is being studied for its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . The pathways involved include the inhibition of carbonic anhydrase activity, leading to a decrease in pH regulation and subsequent cell death.
Comparison with Similar Compounds
N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other benzenesulfonamide derivatives, such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound also exhibits antimicrobial and anticancer properties but differs in its specific molecular interactions and potency.
6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide:
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
